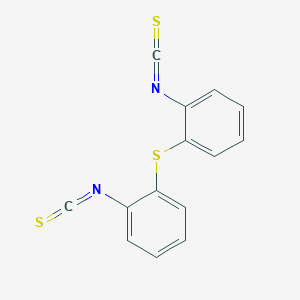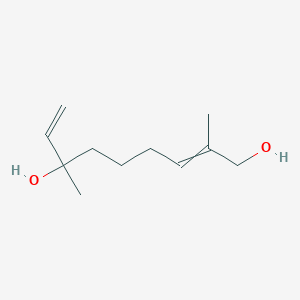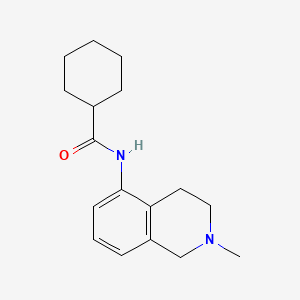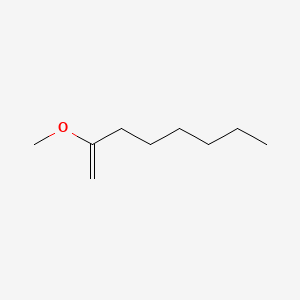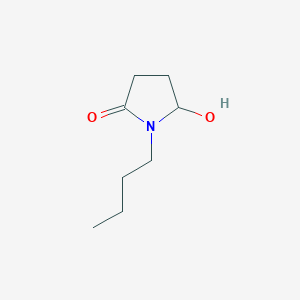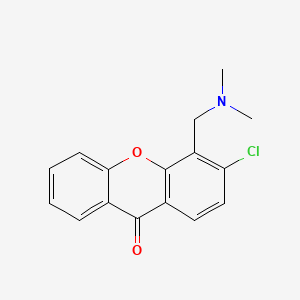
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities. This compound features a xanthone core with a chlorine atom at the 3-position and a dimethylamino group at the 4-position, making it a unique and potentially valuable molecule in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl-, typically involves the classical condensation of a salicylic acid with a phenol derivative . This can be achieved through several methods:
Condensation of Salicylic Acid with Phenol Derivatives: This method involves heating a mixture of salicylic acid and a phenol derivative with a dehydrating agent such as acetic anhydride.
Aryl Aldehyde with Phenol Derivative: This route involves the reaction of an aryl aldehyde with a phenol derivative under acidic conditions.
Salicylaldehyde with 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes in the presence of a base.
o-Haloarenecarboxylic Acid with Arynes: This approach involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods
Industrial production of xanthone derivatives often employs optimized versions of the above methods, utilizing catalysts and advanced reaction conditions to improve yield and efficiency. For example, microwave heating and the use of zinc chloride/phosphoryl chloride have been shown to produce xanthones in better yields and with shorter reaction times .
化学反応の分析
Types of Reactions
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the xanthone core to xanthene.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- exerts its effects involves interactions with various molecular targets and pathways. For example, xanthone derivatives are known to inhibit enzymes such as α-glucosidase and exhibit antioxidant activity by scavenging free radicals . The specific mechanism of action for this compound may involve similar pathways, modulating biological responses through its unique chemical structure.
類似化合物との比較
Similar Compounds
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, known for their enhanced biological activities.
Acridones: Similar to xanthones but with a nitrogen atom replacing one of the oxygen atoms in the core structure.
Uniqueness
Xanthen-9-one, 3-chloro-4-(dimethylamino)methyl- is unique due to the presence of both a chlorine atom and a dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
43159-86-0 |
|---|---|
分子式 |
C16H14ClNO2 |
分子量 |
287.74 g/mol |
IUPAC名 |
3-chloro-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H14ClNO2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9H2,1-2H3 |
InChIキー |
ROJCUEHOOXMMFK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
